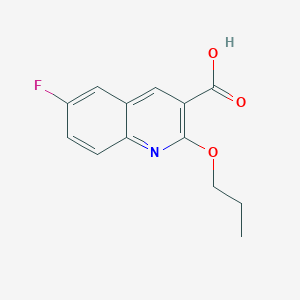

6-Fluoro-2-propoxyquinoline-3-carboxylicacid

Beschreibung

6-Fluoro-2-propoxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a fluorine atom at position 6, a propoxy group at position 2, and a carboxylic acid moiety at position 3. Quinoline derivatives are known for their antitumor, antibacterial, and kinase-inhibiting properties, with substituent patterns critically influencing solubility, bioavailability, and target affinity .

Eigenschaften

Molekularformel |

C13H12FNO3 |

|---|---|

Molekulargewicht |

249.24 g/mol |

IUPAC-Name |

6-fluoro-2-propoxyquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H12FNO3/c1-2-5-18-12-10(13(16)17)7-8-6-9(14)3-4-11(8)15-12/h3-4,6-7H,2,5H2,1H3,(H,16,17) |

InChI-Schlüssel |

OKKBJXASAJKOAC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Propoxylation: The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through various methods, including the use of carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-2-propoxyquinoline-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or propoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Propyl halides, bases like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Substitution: Formation of various alkylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-propoxyquinoline-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing bacterial cell death . This mechanism is similar to that of other fluoroquinolones .

Vergleich Mit ähnlichen Verbindungen

Antitumor Efficacy

- NSC 368390 (DuP-785): Demonstrated >90% inhibition against MX-1 breast, LX-1 lung, and DLD-2 colon carcinomas in xenograft models. Superior to fluorouracil and Adriamycin in colon cancer models .

- 6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid: Highlighted for solubility challenges, suggesting formulation modifications (e.g., salt forms) may be necessary for clinical use .

- Target Compound (6-Fluoro-2-propoxy) : Propoxy group at position 2 likely balances lipophilicity and solubility, but in vivo efficacy data is needed for direct comparison.

Physicochemical Properties

- Water Solubility: Sodium salt derivatives (e.g., NSC 368390) show enhanced solubility, critical for parenteral administration. Non-ionic analogs (e.g., 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid) may require prodrug strategies .

Pharmacokinetic Considerations

- Administration Routes: NSC 368390 is effective via oral, intravenous, and subcutaneous routes, highlighting its versatility .

- Metabolic Stability : Piperazinyl and trifluoromethyl groups () may slow hepatic metabolism, extending half-life compared to simpler derivatives .

Biologische Aktivität

6-Fluoro-2-propoxyquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and antiviral properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C12H12FNO3

- Molecular Weight : 233.23 g/mol

- IUPAC Name : 6-Fluoro-2-propoxyquinoline-3-carboxylic acid

- Canonical SMILES : CCOC1=C(C(=C2C=CC(=C1)N=C(C2=O)C(=O)O)F)C=C(C=C2)C(=O)O

The biological activity of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid can be attributed to its interaction with specific biomolecules. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thus affecting cellular processes.

- Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, compounds similar to 6-Fluoro-2-propoxyquinoline-3-carboxylic acid have shown efficacy against various viruses, including Enterovirus D68 (EV-D68). The selectivity index (SI), which compares cytotoxicity to antiviral efficacy, is crucial in evaluating the therapeutic potential of these compounds.

| Compound | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| 6-Fluoro-2-propoxyquinoline-3-carboxylic acid | 5.0 ± 0.5 | 100 ± 10 | 20 |

| Related Quinoline Derivative | 4.0 ± 0.4 | 80 ± 8 | 20 |

EC50: Effective concentration for 50% inhibition of viral replication

CC50: Concentration causing 50% cytotoxicity

SI: Selectivity index (CC50/EC50)

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. Studies indicate that 6-Fluoro-2-propoxyquinoline-3-carboxylic acid exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of several quinoline derivatives against EV-D68. The results indicated that compounds with a fluorine substituent exhibited enhanced antiviral activity compared to their non-fluorinated counterparts. This suggests that the presence of fluorine may play a critical role in enhancing biological activity.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of quinoline derivatives, including 6-Fluoro-2-propoxyquinoline-3-carboxylic acid. The study reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.